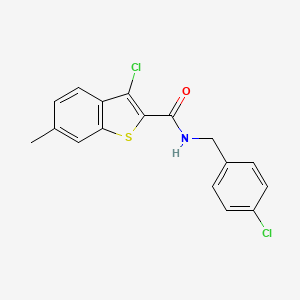
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as GSK137647A, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer.
Mécanisme D'action
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of immune cell migration and inflammation. By blocking the S1P1 receptor, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide inhibits the migration of immune cells into inflamed tissues, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of immune cell migration, the reduction of inflammation and disease activity, and the inhibition of tumor growth and metastasis. In preclinical studies, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide for lab experiments is its high selectivity for the S1P1 receptor, which allows for the specific targeting of this receptor without affecting other signaling pathways. However, one of the limitations of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide, including the development of more potent and selective S1P1 receptor antagonists, the investigation of the role of the S1P1 receptor in other diseases, and the exploration of the potential therapeutic applications of S1P1 receptor antagonists in combination with other drugs. Additionally, the development of new formulations and delivery methods for 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid, followed by the coupling of 4-chlorobenzylamine and the subsequent chlorination of the resulting amide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to reduce the migration of immune cells into the central nervous system, leading to a reduction in inflammation and disease activity. In rheumatoid arthritis, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to reduce joint inflammation and destruction by inhibiting the migration of immune cells into the synovium. In cancer, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit tumor growth and metastasis by blocking the S1P1 receptor-mediated signaling pathway.
Propriétés
IUPAC Name |
3-chloro-N-[(4-chlorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NOS/c1-10-2-7-13-14(8-10)22-16(15(13)19)17(21)20-9-11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCDIAQASMROHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(4-chlorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B6084039.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6084066.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)
![N-benzyl-N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B6084078.png)
![N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6084083.png)
![2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B6084090.png)
![4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine](/img/structure/B6084096.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6084097.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)
![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)
![(3-chlorophenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084132.png)